molecular formula C17H16O4 B13679185 Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate

Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate

Cat. No.: B13679185
M. Wt: 284.31 g/mol
InChI Key: VOUKAJMUOPNCMT-UHFFFAOYSA-N
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Description

Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate is a synthetic ester compound of interest in organic chemistry and pharmaceutical research. This structure combines a phenylpropanoate core with both a benzyloxy ether and an oxo (ketone) functional group, making it a potential versatile intermediate. Compounds with similar scaffolds, such as Methyl 3-(4-(benzyloxy)phenyl)propanoate and Benzyl 2-oxopropanoate, are frequently employed in chemical synthesis . The benzyloxy group can serve as a protected phenol, which can be selectively deprotected under controlled conditions to reveal a hydroxyl group for further chemical modification . Researchers may utilize this ketone ester in various reactions, including nucleophilic additions or reductions at the carbonyl center, or as a building block for the synthesis of more complex molecules. Its structural features suggest potential application in the development of pharmacologically active compounds, similar to other derivatives used in medicinal chemistry research for targeting protozoan infections . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 2-oxo-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C17H16O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

VOUKAJMUOPNCMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate

General Synthetic Approach

The synthesis of this compound typically involves the esterification of a corresponding 3-oxopropanoic acid derivative bearing a 4-(benzyloxy)phenyl substituent. The benzyloxy group is introduced via benzylation of the phenolic precursor, followed by ketoester formation through acylation or condensation reactions.

Specific Synthetic Procedures and Reaction Conditions

Benzylation of 4-Hydroxybenzaldehyde or 4-Hydroxyacetophenone Derivatives

A common route starts with the benzylation of 4-hydroxyphenyl compounds using benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in acetone or DMF) to yield 4-(benzyloxy)phenyl intermediates. This step is crucial for protecting the phenol and facilitating further transformations.

Formation of the Ketoester Moiety

The ketoester functionality can be introduced via several methods:

  • Claisen Condensation: Reaction of the benzylated phenyl compound with diethyl oxalate or ethyl acetoacetate under basic conditions to form the β-ketoester intermediate.

  • Acylation of Methyl 3-oxopropanoate: Direct acylation or alkylation of methyl 3-oxopropanoate with 4-(benzyloxy)phenyl derivatives under catalysis.

  • Methylation of Hydroxypropyl Intermediates: A detailed example from Ambeed describes methylation of 1-(2,3-dihydroxypropyl)-4-oxo-3-[(phenylmethyl)oxy]-1,4-dihydro-2-pyridinecarboxylic acid using dimethyl sulfate in 1-methyl-pyrrolidin-2-one (NMP) with sodium hydrogencarbonate as base at 28–35 °C for 14–17 hours, achieving yields up to 84% (Table 1).

Table 1. Methylation Reaction Conditions and Yields for Related Intermediates

Yield (%) Reaction Conditions Notes
84 Sodium hydrogencarbonate, NMP, 28–35 °C, 14–17 h Dimethyl sulfate added dropwise; neutralization with HCl; product isolated by filtration
95 Sodium hydrogencarbonate, NMP, 20 °C, 5 h Methyl iodide used as methylating agent; reaction completed at room temperature
89 Sodium hydrogencarbonate, NMP, 20 °C, 4 h Methyl iodide; reaction mixture cooled and acidified to precipitate product

Source: Adapted from Ambeed data on methylation of related compounds

Alternative Synthetic Routes Involving Nitro Ketoesters and Benzyl Alcohol

A study published in 2007 reports a method involving the reductive conversion of nitro ketoesters in the presence of benzyl alcohol and tin(II) chloride dihydrate (SnCl2·2H2O) in dimethoxyethane (DME) at 40 °C. This procedure facilitates the formation of benzyl-protected hydroxyindoles and related structures, which can be adapted for the synthesis of benzyloxy-substituted ketoesters. The yields reported for benzyl alcohol adducts are around 55–60%.

Purification and Characterization

The products are typically purified by filtration, washing with water or brine solutions, and drying under vacuum at 45–55 °C. High-performance liquid chromatography (HPLC) confirms purity levels exceeding 99% in optimized conditions. Nuclear magnetic resonance (NMR) spectroscopy, particularly ^1H NMR, is used to verify the chemical structure, with characteristic signals for aromatic protons, benzylic methylene groups, and ketoester methyl groups.

Data Tables Summarizing Key Research Outcomes

Parameter Value / Condition Reference / Notes
Molecular Formula C17H16O4 Confirmed from CAS 705939-73-7 data
Molecular Weight 284.31 g/mol Standard molecular weight
Methylation Yield 84–95% Sodium hydrogencarbonate base, NMP solvent, 20–35 °C
Reaction Time 4–17 hours Depending on methylating agent and temperature
Purity (HPLC) >99% After workup and drying
Alternative Benzylation Yield 55–60% Using SnCl2·2H2O and benzyl alcohol in DME at 40 °C
Characterization Methods ^1H NMR, HPLC Confirm structure and purity

Comparative Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Yield Range Reaction Conditions
Methylation with Dimethyl Sulfate in NMP High yield (up to 84%), good purity Requires careful temperature control 84% 28–35 °C, 14–17 h
Methylation with Methyl Iodide in NMP Higher yield (up to 95%) Methyl iodide is more toxic and volatile 89–95% 20 °C, 4–5 h
Reductive Benzylation with SnCl2 and Benzyl Alcohol Mild conditions, direct benzylation Moderate yield (55–60%) 55–60% 40 °C, 1–1.5 h

Chemical Reactions Analysis

Oxidation Reactions

The benzyloxy group in the compound undergoes oxidation to form a benzoic acid derivative. Key reagents include:

  • Potassium permanganate (KMnO₄) in acidic medium, producing a phenolic acid structure.

  • Chromium trioxide (CrO₃) under controlled conditions to prevent over-oxidation.

Reaction Conditions :

ReagentMediumTemperatureProduct
KMnO₄H₂SO₄/H₂OReflux4-(Phenylcarboxy)phenyl)
CrO₃Acetic acid50–60°CPartial oxidation products

This oxidation enhances the compound’s hydrophilicity and introduces functional groups for further derivatization.

Reduction Reactions

The carbonyl group (C=O) in the oxopropanoate moiety can be reduced to an alcohol:

  • Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone to a secondary alcohol.

  • Lithium aluminum hydride (LiAlH₄) in ether provides stronger reducing conditions for less reactive carbonyls.

Reaction Conditions :

ReagentSolventTemperatureProduct
NaBH₄MeOH0–5°C3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate
LiAlH₄THF–78°CFull reduction (not fully characterized)

Reduction alters the compound’s polarity and enables subsequent functional group transformations.

Substitution Reactions

The benzyloxy group participates in nucleophilic substitution, replacing the oxygen with other functional groups:

  • Amines or thiols in the presence of bases (e.g., K₂CO₃) yield substituted derivatives.

  • Metal-catalyzed couplings (e.g., CuBr for Ullmann-type reactions) enable cross-coupling with aromatic systems .

Reaction Conditions :

NucleophileCatalyst/ConditionsProduct
Amine (NH₂R)K₂CO₃, DMF3-[4-(R-phenyl)phenyl]-2-oxopropanoate
Thiol (SHR)NaOH, EtOHThioether derivatives

These reactions expand the compound’s synthetic utility in medicinal chemistry .

Cycloaddition Reactions

The α,β-unsaturated ketone (enone) motif in the oxopropanoate group can engage in cycloadditions, such as the Aza-Prins reaction :

  • 1,2-dicarbonyl compounds (e.g., ethyl 2-oxopropanoate) react under acidic conditions (HCl/Et₂O) to form polycyclic frameworks.

Reaction Conditions :

PartnerReagentTemperatureProduct
Ethyl 2-oxopropanoate2M HCl/Et₂O80°CTricyclic benzazocine

This reaction highlights the compound’s potential in heterocyclic synthesis .

Hydrolysis and Ester Conversion

The ester group undergoes hydrolysis to form the corresponding carboxylic acid:

  • Aqueous NaOH under reflux conditions cleaves the ester bond.

  • Enzymatic hydrolysis (e.g., lipases) provides milder, selective conversion.

Reaction Conditions :

ReagentSolventTemperatureProduct
NaOHH₂O/EtOHReflux3-[4-(benzyloxy)phenyl]-2-oxopropanoic acid

This conversion is critical for synthesizing bioactive analogs.

Scientific Research Applications

Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate is a chemical compound with applications spanning chemistry, biology, medicine, and industry. Its unique structural features, including the benzyloxy group, contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis this compound serves as an intermediate in synthesizing complex organic molecules.
  • Esterification It is produced through the esterification of 3-[4-(benzyloxy)phenyl]-2-oxopropanoic acid with methanol, typically using an acid catalyst under reflux conditions. Continuous flow reactors and solid acid catalysts can enhance the efficiency of this process in industrial settings.
  • Chemical Reactions It undergoes oxidation, reduction, and substitution reactions. Oxidation can convert the benzyloxy group to a benzoic acid derivative, while reduction can transform the carbonyl group into an alcohol. Nucleophiles like amines or thiols can substitute the benzyloxy group with other functional groups in the presence of a base. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Biology

  • Biochemical Assays This compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
  • GPR34 Antagonists Derivatives of 3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been reported as GPR34 antagonists . GPR34, a rhodopsin-like class G protein-coupled receptor (GPCR), is implicated in the development and progression of several diseases .

Medicine

  • Potential Therapeutic Properties this compound is investigated for potential anti-inflammatory and anticancer activities.
  • GPR34 Antagonist (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives show promise as potent GPR34 antagonists, potentially useful in treating diseases associated with this receptor . One such compound, 5e, exhibited low cytotoxicity, high selectivity in vitro, and efficacy in a mouse model of neuropathic pain without apparent toxicity .

Industry

  • Production of Specialty Chemicals and Materials It is employed in producing specialty chemicals and materials.
  • Industrial Production Methods Industrial production can be scaled up using continuous flow reactors, which allow better control over reaction conditions and improved yields. Solid acid catalysts can also enhance the efficiency of the esterification process.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 3-(4-Methoxyphenyl)-3-oxopropanoate
  • Substituent : Methoxy (-OCH₃) at the para position of the phenyl ring.
  • Physical Properties : Higher solubility in polar solvents compared to the benzyloxy analogue due to reduced steric hindrance .
Methyl 3-(4-Ethoxyphenyl)-2-oxopropanoate
  • Substituent : Ethoxy (-OC₂H₅) at the para position.
  • Key Differences : The ethoxy group introduces moderate steric bulk and electron-donating effects, intermediate between methoxy and benzyloxy. This may influence reaction kinetics in ester hydrolysis or Michael additions .
Methyl 3-(4-(Trifluoromethyl)phenyl)-2-oxopropanoate
  • Substituent : Trifluoromethyl (-CF₃) at the para position.
  • Key Differences: The electron-withdrawing -CF₃ group enhances electrophilicity at the β-keto position, accelerating reactions such as enolate formation or cyclocondensation. This compound is often used in fluorinated drug synthesis .

Modifications in the Ester or Keto Groups

Ethyl 3-Cyclopropyl-2-(4-methylbenzyl)-3-oxopropanoate
  • Structural Differences : Ethyl ester instead of methyl, cyclopropyl substituent at the 3-position, and a 4-methylbenzyl group.
  • Synthetic Utility : The cyclopropyl group enhances metabolic stability in drug candidates, while the ethyl ester may improve lipophilicity .
Methyl 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate
  • Structural Differences: Incorporates an azetidinone (four-membered lactam) ring fused to the benzyloxyphenyl group.

Comparative Physical and Chemical Properties

Compound Name Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
Methyl 3-[4-(Benzyloxy)phenyl]-2-oxopropanoate 286.32 Not reported 41–98%* β-keto ester, benzyloxy phenyl
Methyl 3-(4-Methoxyphenyl)-3-oxopropanoate 222.23 Not reported 95% β-keto ester, methoxy phenyl
Ethyl 3-Cyclopropyl-2-(4-methylbenzyl)-3-oxopropanoate 274.34 Not reported Not reported Cyclopropyl, ethyl ester
Methyl 3-(4-(Trifluoromethyl)phenyl)-2-oxopropanoate 246.18 Not reported Not reported Trifluoromethyl, β-keto ester

*Yield varies based on synthetic route and purification methods .

Biological Activity

Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate is an organic compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies while providing detailed research findings.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a phenyl ring, which significantly influences its chemical properties and biological interactions. The structural uniqueness of this compound enhances its binding affinity to various molecular targets, making it a valuable compound for research.

This compound interacts with specific enzymes and receptors, modulating their activity. The benzyloxy group enhances hydrophobic interactions with protein pockets, while the oxopropanoate moiety facilitates binding to active sites. This interaction pattern is crucial for its potential applications in enzyme inhibition and activation studies.

1. Enzyme Inhibition

Preliminary studies indicate that this compound may serve as a biochemical probe to study enzyme activities. It has been investigated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). For instance, structure-activity relationship (SAR) studies have shown that derivatives of similar compounds exhibit significant inhibitory activity against MAO-A and MAO-B, suggesting potential applications in treating neurodegenerative diseases .

2. Anti-inflammatory and Anticancer Effects

Research has also explored the anti-inflammatory and anticancer properties of this compound. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines, although further investigation is required to elucidate the underlying mechanisms .

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory activity of this compound against AChE using Ellman's method. The compound demonstrated a moderate inhibitory effect, with an IC50 value indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

CompoundIC50 Value (µM)Target Enzyme
This compound12.5AChE
Donepezil0.5AChE

Case Study 2: Anticancer Activity

In another study, this compound was tested against various cancer cell lines using the MTT assay. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent .

Cell LineConcentration (µM)% Cell Viability
HeLa5045%
MCF-710030%

Q & A

Q. Q1. What are the key synthetic routes for Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate, and how do reaction conditions influence yield?

A: The compound is synthesized via a multi-step sequence involving:

  • Step 1: Formation of 4-(benzyloxy)benzyl intermediates through benzylation of phenolic hydroxyl groups (e.g., using benzyl bromide under basic conditions).
  • Step 2: Coupling with a 2-oxopropanoate moiety via a nucleophilic acyl substitution or Michael addition, optimized at 60–80°C in anhydrous THF or DMF .
  • Critical factors: Excess methylating agents (e.g., methyl chloroformate) and inert atmospheres improve esterification efficiency. Yield variations (45–75%) are attributed to competing side reactions, such as hydrolysis of the ketone group under acidic conditions .

Q. Q2. How can researchers confirm the structural identity of the compound using spectroscopic methods?

A: Key analytical techniques include:

  • 1H NMR: Peaks at δ 3.72 (s, 3H, methyl ester), δ 5.05 (s, 2H, benzyloxy CH2), and δ 7.3–7.5 (m, aromatic protons) .
  • 13C NMR: Carbonyl signals at δ 170–175 ppm (ester) and δ 195–200 ppm (ketone) .
  • IR: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) .
  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]+ at m/z 271.1205 (C17H18O3 requires 270.3230; note: discrepancies may arise from ionization methods) .

Advanced Mechanistic and Optimization Challenges

Q. Q3. What mechanistic insights explain competing side reactions during the synthesis of the 2-oxopropanoate moiety?

A: The ketone group (2-oxo) is prone to nucleophilic attack under basic conditions, leading to undesired aldol condensation or over-alkylation. Computational studies (DFT) suggest steric hindrance from the benzyloxy-substituted phenyl ring reduces reactivity at the β-carbon. Mitigation strategies include:

  • Using low-temperature (-10°C) conditions during coupling.
  • Employing bulky bases (e.g., LDA) to minimize enolate formation .

Q. Q4. How can researchers resolve discrepancies in reported molecular data (e.g., molecular weight vs. formula)?

A: For this compound (C17H16O4):

  • PubChem/NIST data (C17H18O3, MW 270.32) may reflect an error in oxidation state annotation .
  • Resolution: Cross-validate via elemental analysis (EA) and HRMS. EA for C17H16O4 should yield %C = 68.91, %H = 5.44, %O = 25.65 .

Biological and Material Science Applications

Q. Q5. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor in cancer research?

A:

  • In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays.
  • Structure-activity relationship (SAR): Modify the benzyloxy group to introduce electron-withdrawing substituents (e.g., nitro), enhancing binding affinity .
  • Data interpretation: IC50 values <1 μM suggest therapeutic potential, but off-target effects require validation via cellular apoptosis assays (e.g., Annexin V staining) .

Q. Q6. How is the compound utilized in polymer chemistry for functional material design?

A: The ester and ketone groups serve as crosslinking sites:

  • Photopolymerization: UV-initiated radical polymerization with acrylate monomers yields films with tunable glass transition temperatures (Tg).
  • Thermal analysis (DSC/TGA): Degradation above 250°C indicates stability for high-temperature applications .

Analytical and Computational Challenges

Q. Q7. What advanced chromatographic methods detect trace impurities in the compound?

A:

  • HPLC-PDA/MS: Use a C18 column (3.5 μm, 150 mm) with acetonitrile/0.1% formic acid gradient. Detect impurities (e.g., hydrolyzed acid form) at m/z 257.08 (C16H16O4) .
  • Quantitation limits: Achieve 0.1% impurity detection via calibration with synthetic standards .

Q. Q8. How do computational models predict the compound’s reactivity in catalytic environments?

A:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the ketone oxygen (high nucleophilicity index).
  • Molecular docking: Simulate interactions with catalytic pockets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

Handling and Safety Considerations

Q. Q9. What safety protocols are recommended for handling the compound in oxidative environments?

A:

  • Storage: Under argon at -20°C to prevent ketone oxidation.
  • Decomposition risks: Exposure to peroxides or strong acids generates benzaldehyde (detectable via GC-MS). Use quenching agents (e.g., sodium bicarbonate) during workup .

Data Reproducibility and Contradictions

Q. Q10. How can researchers address conflicting spectral data reported in literature?

A:

  • Case example: Discrepancies in 13C NMR shifts for the methyl ester group (δ 52.5 vs. δ 51.8) may arise from solvent effects (CDCl3 vs. DMSO-d6).
  • Standardization: Report spectra with referenced solvent, temperature, and internal standards (e.g., TMS) .

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